molecular formula C17H19F2N3O3 B2966641 N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 556026-52-9

N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No. B2966641
CAS RN: 556026-52-9
M. Wt: 351.354
InChI Key: HAHVCUWLLKVXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the reaction of 2-(Difluoromethyl)-6-methyl-4-(trifluoromethyl)benzoyl chloride (a precursor) with an appropriate amine, followed by acetylation. The exact synthetic pathway would require further investigation .


Molecular Structure Analysis

The molecular formula of N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide suggests a spirocyclic structure. Analyzing its Lewis structure , hybridization, and resonance forms would provide insights into its stability and reactivity .

Scientific Research Applications

Antiviral Applications

  • Spirothiazolidinone Derivatives: A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activity, demonstrating strong activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights the potential of spirothiazolidinone scaffolds in developing new classes of antiviral molecules (Apaydın et al., 2020).

Pharmacological Characterization

  • κ-Opioid Receptor Antagonists: A novel κ-opioid receptor (KOR) antagonist with a spiroscaffold demonstrated significant selectivity and efficacy, indicating potential for depression and addiction disorder treatments (Grimwood et al., 2011).

Antihypertensive Activity

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones: A series of these compounds were synthesized and screened as antihypertensive agents, with some showing promising activity, underscoring the therapeutic potential of spirocyclic compounds in cardiovascular disease management (Caroon et al., 1981).

Antiplasmodial Properties

  • N-(3-Trifluoroacetyl-indol-7-yl) Acetamides: Novel compounds with this structure were synthesized and showed potential in vitro antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria (Mphahlele et al., 2017).

Anticancer and Antidiabetic Potential

  • Spirothiazolidines Analogs: Development of novel spirothiazolidines demonstrated significant anticancer and antidiabetic activities, highlighting the versatility of spiro compounds in addressing multiple therapeutic targets (Flefel et al., 2019).

Safety and Hazards

Evaluate potential hazards associated with handling, storage, and disposal. Consider toxicity, flammability, and environmental impact. Consult safety data sheets and relevant literature .

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3/c1-10-4-2-3-7-17(10)15(24)22(16(25)21-17)9-14(23)20-13-6-5-11(18)8-12(13)19/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHVCUWLLKVXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.